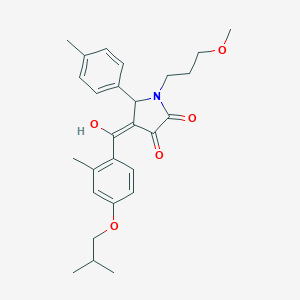
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to possess neuroprotective properties and may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity. However, one of the limitations is its relatively complex synthesis method, which may limit its availability and use in certain laboratories.
未来方向
There are several future directions for the study of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the major areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high potency and selectivity make it an attractive candidate for further study, and its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research for the future.
合成方法
The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isobutoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxypropylamine and 4-methylphenylhydrazine to form the desired product. The final step involves the addition of hydroxylamine hydrochloride to obtain 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
产品名称 |
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C27H33NO5 |
分子量 |
451.6 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO5/c1-17(2)16-33-21-11-12-22(19(4)15-21)25(29)23-24(20-9-7-18(3)8-10-20)28(13-6-14-32-5)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+ |
InChI 键 |
OKUJDYMASHGNGJ-WJTDDFOZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCOC |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)



![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)
![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)